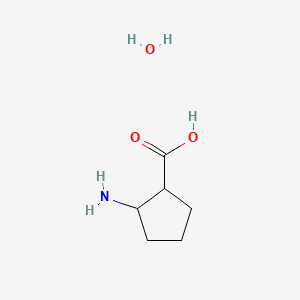
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure with a benzyl group at position 3, a bromine atom at position 6, and a hydroxyl group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-benzyl-4-hydroxyquinolin-2-one with bromine in the presence of a suitable solvent can yield the desired compound . The reaction conditions typically involve refluxing the reactants in a solvent such as dimethylformamide (DMF) or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative or reduction to form a dihydroquinoline derivative.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinone derivatives are formed upon oxidation.
Reduction Products: Dihydroquinoline derivatives are formed upon reduction.
Aplicaciones Científicas De Investigación
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mecanismo De Acción
The mechanism of action of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolinone: Similar structure but lacks the benzyl and bromine substituents.
6-Bromo-4-hydroxyquinolin-2-one: Similar structure but lacks the benzyl group.
3-Benzyl-4-hydroxyquinolin-2-one: Similar structure but lacks the bromine substituent.
Uniqueness
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is unique due to the presence of both the benzyl and bromine substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .
Propiedades
Fórmula molecular |
C16H12BrNO2 |
|---|---|
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
Clave InChI |
XMYZPNGVYQMAOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)





![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)




